![molecular formula C19H23N3O3 B4441490 N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4441490.png)
N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea
描述
N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential use in cancer treatment due to its ability to block EGFR signaling pathways.
作用机制
N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea targets the EGFR tyrosine kinase, which plays a crucial role in cell growth and proliferation. By inhibiting EGFR signaling pathways, N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea prevents cancer cells from dividing and growing. This mechanism of action makes N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea a promising candidate for cancer treatment.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been shown to have other biochemical and physiological effects. It has been shown to inhibit the proliferation of vascular smooth muscle cells, which could potentially be useful in the treatment of cardiovascular disease. N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea in lab experiments is its specificity for EGFR tyrosine kinase. This allows researchers to study the effects of EGFR inhibition without affecting other signaling pathways. However, one limitation of using N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea is its relatively low potency compared to other EGFR inhibitors. This can make it more difficult to achieve complete inhibition of EGFR signaling in lab experiments.
未来方向
There are several future directions for research on N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea. One area of interest is the development of more potent EGFR inhibitors that could be used in cancer treatment. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea in cancer treatment. Other potential future directions include studying the effects of N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea on other signaling pathways and investigating its potential use in the treatment of other diseases such as cardiovascular and inflammatory diseases.
Conclusion
N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea is a small molecule inhibitor that targets the EGFR tyrosine kinase. It has shown promise as a potential cancer treatment due to its ability to inhibit EGFR signaling pathways. Additionally, N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has other biochemical and physiological effects that could be useful in the treatment of other diseases. While there are advantages and limitations to using N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea in lab experiments, there are several future directions for research on this compound. Overall, N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea is a promising candidate for further study in cancer treatment and other disease areas.
科学研究应用
N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In preclinical studies, N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has also demonstrated efficacy in reducing tumor growth in animal models.
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-18-8-6-17(7-9-18)21-19(23)20-16-4-2-15(3-5-16)14-22-10-12-25-13-11-22/h2-9H,10-14H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOBJNOOABWHPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(2-ethoxyphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4441410.png)

![1-[2-(2-fluorophenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4441432.png)
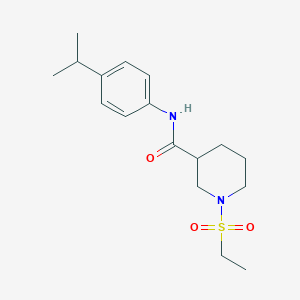
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4441453.png)
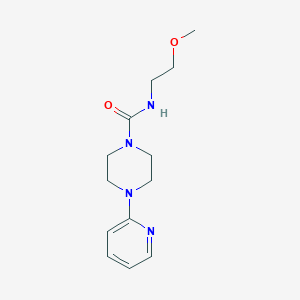
![6-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-9H-purine](/img/structure/B4441473.png)
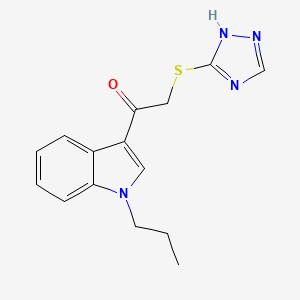
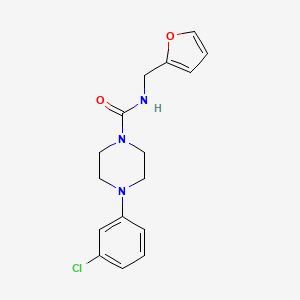

![N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide](/img/structure/B4441503.png)
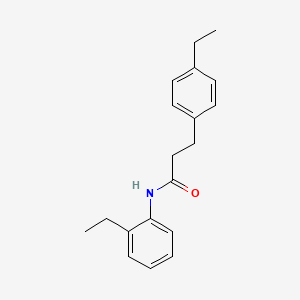
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylbenzamide](/img/structure/B4441515.png)
![methyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4441521.png)